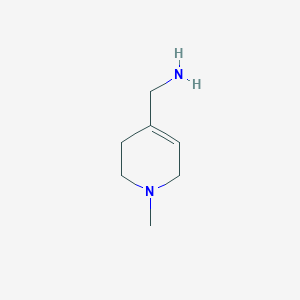

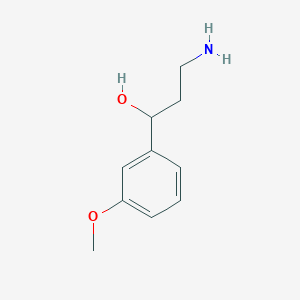

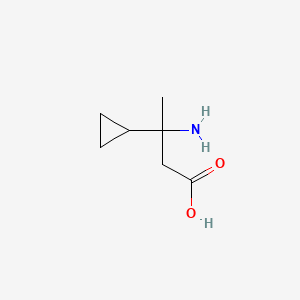

![molecular formula C6H2BrCl2N3 B1526296 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1311275-27-0](/img/structure/B1526296.png)

7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

Descripción general

Descripción

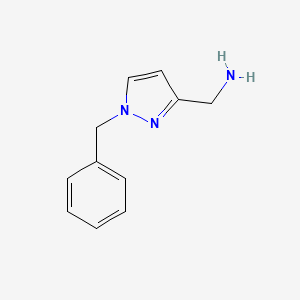

7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at 1st and 3rd positions . They form a large group of heterocyclic compounds and are integral parts of DNA and RNA .

Synthesis Analysis

The synthesis of 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinamide . The resulting mixture is then refluxed for 1 hour .Molecular Structure Analysis

The molecular structure of 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine consists of a pyrimidine ring fused with a pyrrole ring . The pyrimidine ring contains two nitrogen atoms, while the pyrrole ring contains one nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine include a molecular weight of 266.91 . It is a powder that should be stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine and its derivatives play a crucial role in the synthesis of various compounds with potential biological activities. For instance, Hinshaw et al. (1969) discussed the synthesis of 5-bromo-4-chloro-7-(β-D-ribo-furanosyl)pyrrolo[2,3-d] pyrimidine, exploring its potential biochemical significance (Hinshaw, Gerster, Robins, & Townsend, 1969). Similarly, Rahimizadeh et al. (2007) reported the synthesis of pyrimido[4,5-e][1,3,4]thiadiazine derivatives from 5-bromo-2,4-dichloro-6-methylpyrimidine, highlighting their potential applications (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Antiproliferative and Antiviral Evaluation

Compounds derived from 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine have been evaluated for their antiproliferative and antiviral properties. Swayze et al. (1992) synthesized various pyrrolo[2,3-d]pyrimidine derivatives and assessed their biological activity, indicating their relevance in pharmaceutical research (Swayze, Shannon, Buckheit, Wotring, Drach, & Townsend, 1992).

Antiviral Activity

Further exploration into the antiviral properties of these compounds is evident in the work of Saxena et al. (1988), who synthesized 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines and tested their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).

Crystal Structures and Chemical Transformations

Asaftei et al. (2009) synthesized and analyzed the crystal structures of 7-(2-bromoethyl) derivatives of pyrrolo[2,3-d]pyrimidine, providing insights into the chemical structure and potential reactivity of these compounds (Asaftei, Reichelt, Reuter, & Rosemeyer, 2009). Similarly, Otmar et al. (1998) discussed the catalytic hydrogenation and C-benzyl bond cleavage in pyrrolo[3,2-d]pyrimidine derivatives, showcasing another facet of chemical transformations and applications of these compounds (Otmar, Masojídková, Buděšínský, & Holý, 1998).

Antibacterial and Antinociceptive Effects

Waheed et al. (2008) synthesized a series of substituted pyrimidines, including those derived from 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, and evaluated them for antibacterial and antinociceptive effects, thereby indicating their potential therapeutic applications (Waheed, Alorainy, Alghasham, Khan, & Raza, 2008).

Safety And Hazards

The safety information for 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

7-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2N3/c7-2-1-10-4-3(2)11-6(9)12-5(4)8/h1,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTLHNZGTGLLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=NC(=N2)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.